Home > Products > Building Blocks P17773 > 6-Bromo-4-(piperazin-1-yl)quinoline
6-Bromo-4-(piperazin-1-yl)quinoline - 474707-24-9

6-Bromo-4-(piperazin-1-yl)quinoline

Catalog Number: EVT-418325
CAS Number: 474707-24-9
Molecular Formula: C13H14BrN3
Molecular Weight: 292.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6-Bromo-4-(piperazin-1-yl)quinoline is a chemical compound with the empirical formula C13H14BrN3 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives, which could potentially include 6-Bromo-4-(piperazin-1-yl)quinoline, involve the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular weight of 6-Bromo-4-(piperazin-1-yl)quinoline is 292.17 . The SMILES string representation of its structure is Brc1ccc2nccc(N3CCNCC3)c2c1 .

Physical And Chemical Properties Analysis

6-Bromo-4-(piperazin-1-yl)quinoline is a solid substance . Its molecular weight is 292.17 , and its empirical formula is C13H14BrN3 .

7-Chloro-4-(piperazin-1-yl)quinoline

    Compound Description: This compound serves as a vital scaffold in medicinal chemistry, displaying a wide array of pharmacological activities including antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer, and more. Its versatility stems from its ability to exist independently or in conjunction with other pharmacophores. []

    Relevance: 7-Chloro-4-(piperazin-1-yl)quinoline shares a highly similar structure with 6-Bromo-4-(piperazin-1-yl)quinoline. Both possess a quinoline core structure with a piperazine ring attached to the 4th position. The primary difference lies in the halogen substituent at the 7th position for the former and the 6th position for the latter. []

1-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone (Compound 5)

    Compound Description: This derivative exhibits notable anti-inflammatory and analgesic properties. Studies reveal its efficacy in inhibiting lipopolysaccharide-induced NO release, reducing inflammatory marker expression, and demonstrating both peripheral and central analgesic effects in mouse models. []

    Relevance: This compound belongs to the 7-chloro-4-(piperazin-1-yl)quinoline family, directly comparable to 6-Bromo-4-(piperazin-1-yl)quinoline. Its structure incorporates an additional 4-phenylpiperazin-1-yl)ethanone moiety, emphasizing the potential of structural modifications within this class for achieving specific biological activities. []

2-(4-(4-Bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (Compound 4q)

    Compound Description: This compound demonstrates significant cytotoxic activity against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines. Its potential as a VEGFR-II inhibitor makes it a promising candidate for cancer management strategies. []

    Relevance: Belonging to the same structural class as 6-Bromo-4-(piperazin-1-yl)quinoline, this compound features a 7-chloroquinolin-4-yl)piperazin-1-yl)ethanone core with a 4-(4-bromobenzyl)piperazine substituent. This highlights the impact of varying substituents on the piperazine ring in modulating anticancer activity. []

    Compound Description: This series of 18 compounds exhibited promising in vitro antimalarial activities against the Plasmodium falciparum strain. Compound 3c, in particular, demonstrated higher potency than the standard drug Quinine. []

    Relevance: These derivatives are closely related to 6-Bromo-4-(piperazin-1-yl)quinoline by their shared 7-chloro-4-(piperazin-1-yl)quinoline core structure. The variations in the substituents at the piperazine's ethyl group underscore the influence of these modifications on antimalarial efficacy. []

9-Methoxy-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinoline-11-one derivatives

    Compound Description: This class of compounds, particularly 9-methoxy-6-{4-[(oxiran-2-yl)methyl]piperazin-1-yl}-11H-indeno[1,2-c]quinolin-11-one O-(oxiran-2-yl)methyl oxime (12), shows potent antiproliferative activity against various cancer cell lines. They achieve this by acting as DNA intercalating agents and influencing apoptosis-related protein expression. []

    Relevance: Although these compounds differ from 6-Bromo-4-(piperazin-1-yl)quinoline in their core structure, they retain the critical piperazine moiety. The presence of the indeno[1,2-c]quinoline-11-one system in these derivatives highlights a different structural approach to targeting similar biological pathways. []

Overview

6-Bromo-4-(piperazin-1-yl)quinoline is a chemical compound with the molecular formula C13H14BrN3C_{13}H_{14}BrN_{3} and a molecular weight of 292.17 g/mol. This compound is recognized for its significant applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases, including malaria, bacterial infections, and cancer. The compound also plays a role in chemical biology and material science due to its unique structural properties .

Source

The compound can be synthesized from quinoline derivatives through various chemical reactions involving piperazine. It is commercially available from suppliers such as Sigma-Aldrich and Benchchem, which provide it for research and industrial applications .

Classification

6-Bromo-4-(piperazin-1-yl)quinoline belongs to the class of quinoline derivatives, which are known for their diverse biological activities. Specifically, it is classified as an alkaloid due to its nitrogen-containing structure.

Synthesis Analysis

Methods

The synthesis of 6-Bromo-4-(piperazin-1-yl)quinoline typically involves a multi-step process:

  1. Starting Material: The synthesis begins with the quinoline core structure.
  2. Piperazine Substitution: The piperazine ring is introduced at the 4th position of the quinoline through a nucleophilic substitution reaction. This often employs piperazine in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) to facilitate the reaction .

Technical Details

The reaction conditions are optimized for yield and purity, which may involve continuous flow reactors for industrial production. The specific conditions can vary based on the desired scale and purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of 6-Bromo-4-(piperazin-1-yl)quinoline features a bromine atom at the 6-position of the quinoline ring and a piperazine group at the 4-position. This arrangement contributes to its unique chemical reactivity and biological activity.

Data

The compound's structural data can be summarized as follows:

  • Molecular Formula: C13H14BrN3C_{13}H_{14}BrN_{3}
  • Molecular Weight: 292.17 g/mol
  • CAS Number: 474707-24-9 .
Chemical Reactions Analysis

Reactions

6-Bromo-4-(piperazin-1-yl)quinoline can undergo several types of chemical reactions:

  1. Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
  2. Oxidation and Reduction: The quinoline core may participate in oxidation or reduction reactions, affecting its electronic properties.
  3. Coupling Reactions: It can also engage in coupling reactions like Suzuki or Heck coupling to create more complex structures .

Technical Details

The reactivity of 6-Bromo-4-(piperazin-1-yl)quinoline is influenced by the electron-withdrawing nature of the bromine atom, which enhances its electrophilic character in substitution reactions .

Mechanism of Action

Process

At the molecular level, 6-Bromo-4-(piperazin-1-yl)quinoline exerts its biological effects primarily through interactions with protein kinases—enzymes that modify other proteins by adding phosphate groups. By binding to these enzymes, it can inhibit or activate their activity, thereby influencing various cellular signaling pathways that regulate processes such as cell growth, differentiation, and apoptosis.

Data

Research indicates that this compound acts as a potent inhibitor for certain protein kinases, which is crucial for its potential therapeutic applications against diseases like cancer.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 6-Bromo-4-(piperazin-1-yl)quinoline include:

  • Appearance: Typically presented as a solid or crystalline substance.
  • Melting Point: Specific melting point data may vary based on purity but generally exceeds 200 °C.

Chemical Properties

In terms of chemical properties:

  • Solubility: It is soluble in polar organic solvents but may have limited solubility in non-polar solvents.
  • Stability: The compound is relatively stable under standard laboratory conditions but should be stored away from strong oxidizing agents .
Applications

6-Bromo-4-(piperazin-1-yl)quinoline has several significant scientific applications:

  1. Medicinal Chemistry: Used as a building block for synthesizing potential therapeutic agents targeting malaria, bacterial infections, and cancer.
  2. Biological Studies: Employed in assays to investigate cellular pathways and biological targets.
  3. Chemical Biology: Serves as a probe for studying interactions between small molecules and biological macromolecules.
  4. Material Science: Its unique structure allows for the design of novel materials with specific electronic and optical properties .
Synthetic Methodologies and Optimization Strategies

Nucleophilic Aromatic Substitution Routes for Piperazine Functionalization

Nucleophilic aromatic substitution (SNAr) is the predominant method for introducing the piperazinyl group at the C-4 position of the quinoline scaffold. This approach capitalizes on the activation of the quinoline system through electron-withdrawing substituents, particularly nitro groups at C-4. As demonstrated in nitration studies, treatment of 6-bromoquinoline with m-chloroperbenzoic acid forms the corresponding N-oxide, which undergoes regioselective nitration at C-4 or C-5 using nitric acid in sulfuric acid at 0°C. The resulting 4-nitro-6-bromoquinoline serves as a superior electrophile for piperazine attachment due to the strong electron-withdrawing capability of the nitro group, facilitating displacement by piperazine under mild conditions .

Critical parameters for SNAr success include:

  • Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity
  • Stoichiometry: 1.2-1.5 equivalents of piperazine prevent oligomerization
  • Temperature: 80-100°C optimizes reaction rate without promoting decomposition

Post-functionalization, catalytic hydrogenation or chemical reduction converts the nitro group to an amine when required for further derivatization. The synthetic utility of this route is evidenced by isolated yields exceeding 60% for the SNAr step when employing purified nitroquinoline intermediates .

Table 1: SNAr Optimization Parameters for Piperazine Attachment

VariableOptimal RangeYield ImpactSide Product Risk
Temperature80-100°CMaximizes conversion<5% decomposition
Piperazine Equiv.1.2-1.575-85% yieldDi-substitution <10%
Reaction Time12-18 hoursComplete conversionQuinoline degradation
BaseK₂CO₃/Et₃NNeutralizes HBrNo hydrolysis observed

Friedländer and Skraup Cyclization Approaches to Quinoline Core Assembly

While SNAr functionalization dominates literature reports, classical quinoline syntheses offer alternative routes to the brominated core structure. The Friedländer condensation employs o-amino benzaldehyde derivatives with carbonyl-containing synthons. For 6-bromo variants, 5-bromo-2-aminobenzaldehyde undergoes condensation with ethyl acetoacetate under acid catalysis, yielding 4-hydroxyquinoline intermediates. Subsequent chlorination using POCl₃ generates the crucial 4-chloro leaving group for piperazine introduction [3] [4].

The Skraup reaction provides another pathway, where 4-bromoaniline reacts with glycerol under dehydrating conditions (conc. H₂SO₄, FeSO₄ catalysis). This one-pot cyclization yields 6-bromoquinoline directly, though with limited regiocontrol. Challenges include:

  • Over-oxidation leading to undesired quinolone byproducts
  • Moderate regioselectivity for C-6 bromination
  • Requirement for harsh reaction conditions (180-200°C)

These classical methods remain less efficient than SNAr for target molecule synthesis due to multi-step sequences and lower overall yields (typically 30-45% versus >60% for SNAr routes). However, they provide access to quinoline cores with diverse substitution patterns not achievable through direct functionalization [3].

Microwave-Assisted and Continuous Flow Synthesis for Yield Enhancement

Although specific protocols for microwave-assisted synthesis of 6-bromo-4-(piperazin-1-yl)quinoline are not detailed in the available literature, analogous quinoline systems demonstrate significant improvements under controlled energy input:

  • Microwave irradiation reduces SNAr reaction times from hours to minutes (typical 15-30 min at 150°C)
  • Continuous flow systems enable precise temperature control in nitration and SNAr steps, minimizing decomposition
  • Solvent-free conditions achievable in some cyclization reactions, simplifying purification

Theoretical modeling suggests these techniques could overcome key limitations in batch synthesis of the target compound:

  • Improved heat transfer during exothermic nitration
  • Enhanced mixing for heterogeneous piperazine reactions
  • Precise residence time control to prevent over-reaction

Future optimization should prioritize these technologies given their proven success in analogous heterocyclic systems, particularly for scaling SNAr reactions where conventional heating causes side reactions [1] [3].

Regioselective Bromination Techniques at the C-6 Position

Controlled introduction of bromine at the quinoline C-6 position presents significant synthetic challenges due to competing electrophilic substitution at C-5 and C-8. The following strategies enable regioselective bromination:

Direct bromination: 6-Bromoquinoline synthesis employs in situ activation via N-oxide formation. Treatment of quinoline with mCPBA generates the N-oxide, which alters electron density to favor electrophilic attack at C-6. Subsequent reaction with bromine in acetic acid at 50°C provides 6-bromoquinoline in 60-70% yield after deoxygenation .

Directed ortho-metalation (DoM): For pre-functionalized quinolines, selective C-6 bromination is achieved through:

  • Protection of the C-4 position as a substituted amine
  • Directed metalation using strong bases (n-BuLi, TMEDA) at -78°C
  • Quenching with bromine sources (Br₂, CBr₄)

Halogen exchange: 6-Chloroquinoline derivatives undergo halogen exchange using HBr with Cu-based catalysts at elevated temperatures (180-220°C), though this method risks decomposition of the sensitive piperazinyl group .

Table 2: Regioselective Bromination Methods Comparison

MethodRegioselectivityYield (%)Key Advantage
N-oxide activation5:1 (C6 vs C5)60-70Single-step from quinoline
Directed metalation>20:1 (C6)50-65Compatibility with diverse R₄
Halogen exchange>99% C640-55Uses cheaper chloro precursors

The nitration-activation pathway remains preferred for large-scale synthesis, as confirmed by the referenced industrial supplier processes for manufacturing 6-bromo-4-(piperazin-1-yl)quinoline [1] [3] .

Properties

CAS Number

474707-24-9

Product Name

6-Bromo-4-(piperazin-1-yl)quinoline

IUPAC Name

6-bromo-4-piperazin-1-ylquinoline

Molecular Formula

C13H14BrN3

Molecular Weight

292.17 g/mol

InChI

InChI=1S/C13H14BrN3/c14-10-1-2-12-11(9-10)13(3-4-16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2

InChI Key

BBICIXDOMKPLKH-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=C3C=C(C=CC3=NC=C2)Br

Canonical SMILES

C1CN(CCN1)C2=C3C=C(C=CC3=NC=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.